![molecular formula C20H20N2O2 B12172219 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol](/img/structure/B12172219.png)
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol
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Overview
Description
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol is a complex organic compound with the molecular formula C20H20N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol typically involves the reaction of quinoline derivatives with morpholine and benzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoline derivatives, including 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol, exhibit promising antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has been suggested that quinoline derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer activities. The ability of this compound to inhibit cancer cell proliferation has been noted, with studies indicating its effectiveness against various cancer cell lines . The mechanism may involve the induction of apoptosis or the inhibition of crucial signaling pathways associated with cancer progression.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes. For instance, it has been evaluated for its ability to inhibit lipoxygenase and xanthine oxidase, enzymes implicated in inflammatory responses and oxidative stress . The half-maximal inhibitory concentrations (IC50) for these activities suggest that it could be comparable to established inhibitors in terms of potency.
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various quinoline derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages. This suggests a mechanism by which it could be utilized in treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .
Case Study 3: Cancer Cell Line Studies
In a series of experiments involving human cancer cell lines, this compound was found to induce apoptosis through caspase activation pathways. This study underscores the compound's potential role in cancer therapy and warrants further investigation into its mechanisms of action .
Mechanism of Action
The mechanism of action of 7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial properties.
Morpholine derivatives: Various compounds with diverse biological activities.
Uniqueness
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol stands out due to its unique combination of a quinoline ring, morpholine ring, and phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
7-[Morpholin-4-yl(phenyl)methyl]quinolin-8-ol is a synthetic compound that combines a quinoline structure with morpholine and phenyl moieties. This unique architecture suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction between quinoline derivatives and morpholine, often using benzyl chloride as a reactant under basic conditions (e.g., potassium carbonate) . The resulting compound features a quinoline ring that is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells. Additionally, the compound may inhibit key enzymes involved in various metabolic pathways, contributing to its antimicrobial and anticancer effects .
Antimicrobial Properties
Research indicates that compounds with quinoline structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 4 μg/mL . The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
Studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating significant potency . The compound's ability to induce apoptosis through DNA intercalation is a key factor in its anticancer activity.
Structure-Activity Relationships (SAR)
The biological activity of quinoline derivatives can be significantly influenced by their structural components. For this compound, the presence of the morpholine ring enhances solubility and bioavailability, while the phenyl group contributes to increased interaction with biological targets.
Compound Structure | Biological Activity | IC50/MIC Values |
---|---|---|
This compound | Antimicrobial | MIC = 4 µg/mL |
Similar quinoline derivatives | Anticancer | IC50 < 10 µM |
Case Studies
- Antibacterial Activity : A study evaluating various quinoline derivatives found that those structurally related to this compound exhibited significant antibacterial effects against Acinetobacter baumannii and Mycobacterium tuberculosis, confirming the importance of structural modifications in enhancing efficacy .
- Antiviral Properties : In another investigation, derivatives were tested against influenza virus strains. The results indicated that modifications at specific positions on the quinoline ring could enhance antiviral activity significantly, suggesting that similar strategies could be applied to optimize this compound for antiviral applications .
- Cytotoxicity Evaluation : In vitro cytotoxicity assays revealed that this compound has a favorable safety profile with low toxicity in normal cell lines while effectively targeting cancer cells .
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
7-[morpholin-4-yl(phenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H20N2O2/c23-20-17(9-8-15-7-4-10-21-18(15)20)19(16-5-2-1-3-6-16)22-11-13-24-14-12-22/h1-10,19,23H,11-14H2 |
InChI Key |
QEEPFVBIIRLELX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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